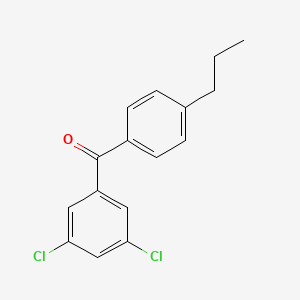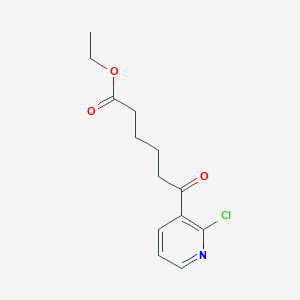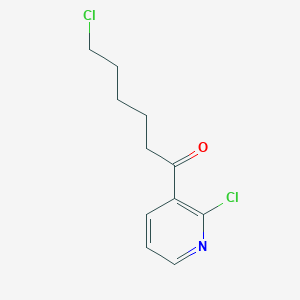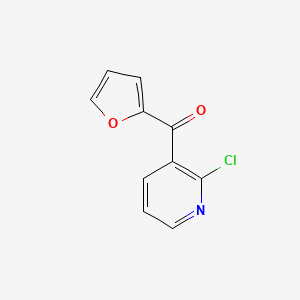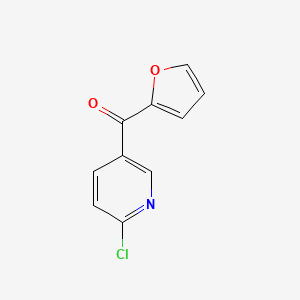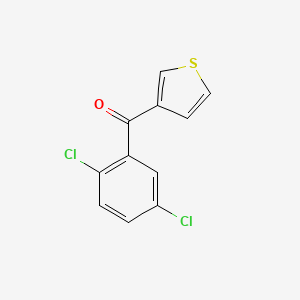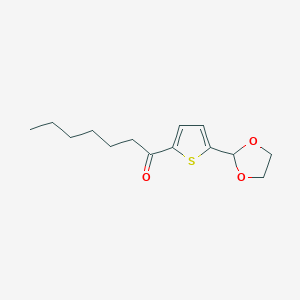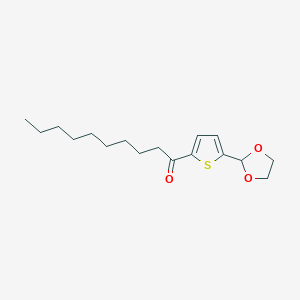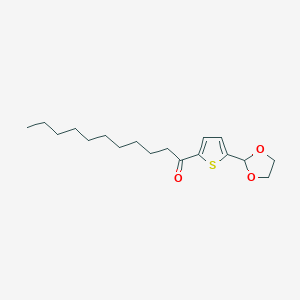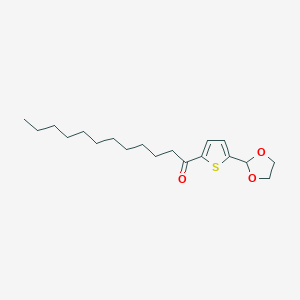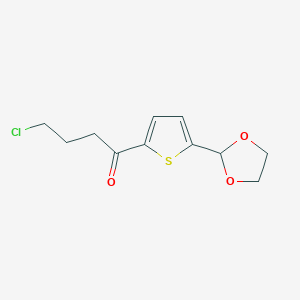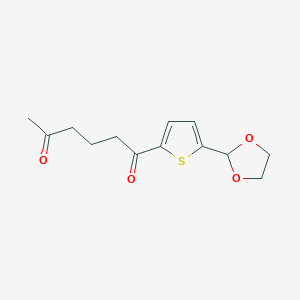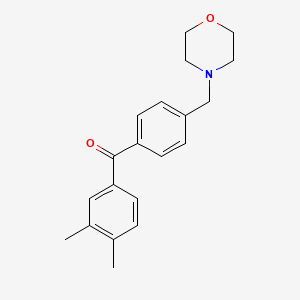
3,4-Dimethyl-4'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-4’-morpholinomethyl benzophenone is a heterocyclic organic compound . It is a cyclic ketone that belongs to the class of benzophenone derivatives. The IUPAC name for this compound is (3,4-dimethylphenyl)- [4- (morpholin-4-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethyl-4’-morpholinomethyl benzophenone is C20H23NO2 . It has a molecular weight of 309.4 g/mol . The canonical SMILES structure isCC1=C (C=C (C=C1)C (=O)C2=CC=C (C=C2)CN3CCOCC3)C . Physical And Chemical Properties Analysis
3,4-Dimethyl-4’-morpholinomethyl benzophenone has a boiling point of 474.9ºC at 760 mmHg . It has a flash point of 241ºC . The density of this compound is 1.114g/cm³ .Aplicaciones Científicas De Investigación
Antineoplastic Potential
Research has revealed that certain derivatives of morpholine conjugated benzophenone, specifically compounds with a methyl group on the B ring of benzophenone, display potent anti-proliferative activity against various neoplastic cells, including mouse and human cell lines. These compounds, particularly those with bromo at ortho position or methyl at para position on the A ring of benzophenone, show significant anti-mitogenic activity and may inhibit cancer progression through caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).
Photochemical Properties and Applications
Benzophenone photophores, which include certain 3,4-Dimethyl-4'-morpholinomethyl benzophenone derivatives, have unique photochemical properties beneficial in biological chemistry, bioorganic chemistry, and material science. Their applications range from binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, to surface grafting and immobilization. These photophores are characterized by their stability and the ability to form a biradicaloid triplet state upon excitation (Dormán et al., 2016).
Photoinitiation in Polymerization
The substituted benzophenone derivatives, such as 3,4-Dimethyl-4'-morpholinomethyl benzophenone, play a crucial role as photoinitiators in polymerization. The efficiency of these compounds as photoinitiators depends on the nature and position of the substituent, influencing the reactivity and the rate of polymerization in various solutions (Fouassier et al., 1995).
Interaction with Biological Receptors
Studies have shown that certain benzophenone derivatives, including those related to 3,4-Dimethyl-4'-morpholinomethyl benzophenone, exhibit interactions with human estrogen receptors. Molecular dynamics simulations indicate that these interactions can influence the conformational flexibility of the receptors, which may have implications for the development of breast cancer drugs (Shtaiwi et al., 2018).
Environmental and Safety Concerns
Recent studies have focused on the migration behaviors of photoinitiators, including benzophenone derivatives, from packaging materials into food, highlighting potential safety concerns. Understanding the migration dynamics and effects of heating methods on this process is crucial for assessing the environmental and health impact of these compounds (Ji et al., 2019).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMNIDRPZDCAPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642639 |
Source


|
| Record name | (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-14-4 |
Source


|
| Record name | Methanone, (3,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

